molecular formula C8H12O3 B6260076 ethyl 2-(oxolan-3-ylidene)acetate CAS No. 2411073-20-4

ethyl 2-(oxolan-3-ylidene)acetate

Cat. No.: B6260076
CAS No.: 2411073-20-4
M. Wt: 156.2
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Description

Ethyl 2-(oxolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of an ethyl ester group and a double bond within the oxetane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with ethyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction yields this compound with a good yield .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the double bond within the oxetane ring to a single bond, yielding saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, reduced oxetane compounds, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(oxolan-3-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(oxolan-3-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond within the oxetane ring and the ester group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Ethyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(oxetan-3-ylidene)acetate: Similar structure but with an oxetane ring instead of an oxolan ring.

    Ethyl 2-(tetrahydrofuran-3-ylidene)acetate: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.

Properties

CAS No.

2411073-20-4

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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